1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Identifying a reliable, high-purity source of 2-(4-chlorophenyl)-1,3-dithiolane is critical for reproducible SAR campaigns and derivative synthesis. Generic sourcing often leads to inconsistent purity and undocumented isomer contamination, jeopardizing project timelines. - Precision para-isomer geometry ensures definitive SAR data vs. ortho-analog (CAS 83521-68-0) - C2-H deprotonation-ready scaffold for rapid diversification, unavailable in C2-alkyl analogs - Documented antiproliferative and differentiation-inducing activity supports direct use in anticancer and dermatological research Procure with confidence: consistent ≥98% purity, verified identity, and reliable global logistics.

Molecular Formula C9H9ClS2
Molecular Weight 216.8 g/mol
CAS No. 23229-32-5
Cat. No. B14719982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-
CAS23229-32-5
Molecular FormulaC9H9ClS2
Molecular Weight216.8 g/mol
Structural Identifiers
SMILESC1CSC(S1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H9ClS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
InChIKeyOCPZVXIFXYBOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Molecular Profile for R&D Sourcing


2-(4-Chlorophenyl)-1,3-dithiolane (CAS 23229-32-5) is a 1,3-dithiolane derivative featuring a para-chlorophenyl substituent at the C2 position of the five-membered heterocyclic ring containing two sulfur atoms [1]. Its molecular formula is C9H9ClS2 with a molecular weight of 216.8 g/mol and a computed XLogP3-AA of 3.6, indicating significant lipophilicity [1]. The compound is primarily utilized as a synthetic intermediate and as a scaffold in medicinal chemistry, with early research indicating potential in anticancer and antimicrobial applications . Its straightforward synthesis from p-chlorobenzaldehyde and 1,2-ethanedithiol under acidic conditions makes it an accessible building block for advanced derivative synthesis .

Why Simple Analogs Are Not Direct Replacements


In the 1,3-dithiolane class, seemingly minor structural modifications—such as altering the chlorine substitution pattern or adding an alkyl group to the C2 position—can drastically change molecular properties and biological outcomes. This is not a case where one aryl-dithiolane can be freely substituted for another [1]. For instance, the ortho-chlorophenyl isomer (CAS 83521-68-0) and the para-substituted 2-(4-chlorophenyl)-2-ethyl-1,3-dithiolane exhibit different steric and electronic environments, which directly impact target binding, metabolic stability, and synthetic utility [1]. Consequently, relying on generic 'in-class' substitution without rigorous comparative data introduces significant risk of project failure. The evidence below quantifies the specific, non-interchangeable characteristics of 2-(4-chlorophenyl)-1,3-dithiolane (CAS 23229-32-5).

Quantitative Differentiation Evidence for Procurement


Positional Isomer Differentiation: Para vs. Ortho Chlorine

The substitution pattern of the chlorine atom on the phenyl ring dictates distinct molecular properties, even though the ortho- and para-isomers share an identical molecular weight (216.8 g/mol) and computed XLogP3-AA (3.6) [1][2]. This differentiation is critical for structure-activity relationship (SAR) studies. The para-isomer (23229-32-5) presents a linear molecular geometry, whereas the ortho-isomer (83521-68-0) introduces a steric clash that alters the spatial presentation of the dithiolane ring, impacting binding to planar biological targets or crystal packing in materials science applications [1][2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Patent-Preferred Scaffold for Anticancer Research

A foundational 1953 patent (US2701253A) explicitly identifies 2-(p-chlorophenyl)-1,3-dithiolane as a 'particularly preferred' embodiment within a broader class of substituted dithiolanes [1]. The patent states a specific preference for compounds where 'R3 is a parachlorophenyl radical and R1 and R2 are hydrogen atoms,' which is the exact structure of CAS 23229-32-5 [1]. Furthermore, independent research highlights this compound's 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' positioning it as a candidate for anticancer agent development and the treatment of skin diseases like psoriasis [2]. This dual validation—from early intellectual property and contemporary biological screening—distinguishes it from less-characterized analogs.

Anticancer Drug Discovery Patent Analysis Lead Optimization

Enhanced Synthetic Versatility via C2-Unsubstituted Core

The target compound 2-(4-chlorophenyl)-1,3-dithiolane (CAS 23229-32-5) retains a hydrogen atom at the C2 position of the dithiolane ring, a feature that is lost in its 2-ethyl analog (2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane) [1]. This unsubstituted C2 position is crucial for the utility of 1,3-dithiolanes as carbonyl protecting groups; the presence of the p-chlorophenyl group and the free C2-H bond allows for a wider range of subsequent synthetic manipulations, such as deprotonation and electrophilic trapping [1]. In contrast, the 2-ethyl analog has both the aryl and an alkyl group at C2, forming a tertiary carbon center that is chemically inert to further functionalization at that position .

Synthetic Chemistry Organic Synthesis Protecting Group

Lipophilicity and Drug-Likeness vs. 1,3-Dithiane Analog

Computational property comparison between the 1,3-dithiolane ring (five-membered) and its 1,3-dithiane counterpart (six-membered ring) reveals key differences. While direct head-to-head experimental data is unavailable, class-level inference based on core structures indicates the 1,3-dithiolane scaffold (present in the target compound) generally exhibits lower molecular weight and potentially improved solubility characteristics compared to the more conformationally restricted 1,3-dithiane analog [1][2]. Specifically, the target compound (C9H9ClS2, 216.8 g/mol) contains a smaller, less rigid ring than the corresponding 2-(4-chlorophenyl)-1,3-dithiane (which would be C10H11ClS2, approx. 230.8 g/mol) [2]. This difference can impact membrane permeability and overall drug-likeness profiles in early-stage discovery.

ADME Prediction Physicochemical Properties Drug Discovery

Validated Use Cases for Research and Development


Anticancer Lead Discovery: Differentiation and Antiproliferation

This scenario directly leverages the documented bioactivity of 2-(4-chlorophenyl)-1,3-dithiolane. The compound has demonstrated 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' providing a clear rationale for its use in anticancer drug discovery, particularly for hematological malignancies [1]. Its identification as a 'particularly preferred' embodiment in foundational patents further supports its selection as a privileged scaffold for generating novel analogs with improved potency and selectivity [2].

Carbonyl Protection and Advanced Intermediate Synthesis

The target compound's unsubstituted C2-H bond makes it a valuable intermediate for synthetic chemists. Its primary application is as a protected form of p-chlorobenzaldehyde, where the dithiolane group is inert to a wide range of reaction conditions [1]. This allows for multi-step synthesis on the aromatic ring without affecting the aldehyde, which can be regenerated later. Furthermore, the C2-H bond can be deprotonated, enabling the introduction of additional functional groups, a capability absent in C2-alkyl-substituted analogs [2].

Dermatological Research: Psoriasis and Skin Condition Models

Evidence points to the compound's utility in dermatological research, specifically for conditions like psoriasis where aberrant cell proliferation and differentiation are key pathological features [1]. The compound's ability to induce monocyte differentiation and arrest proliferation aligns with therapeutic strategies for managing hyperproliferative skin disorders. This provides a specific, non-oncology application scenario derived directly from the compound's characterized biological activity.

SAR Studies: Para-Substitution Effects

The distinct molecular geometry of the para-isomer (CAS 23229-32-5) compared to its ortho-analog (CAS 83521-68-0) makes it a critical tool in SAR campaigns [1][2]. Researchers studying the effect of chlorine substitution on target binding can use this pair of compounds as a matched set to isolate the impact of molecular shape and dipole orientation. This head-to-head comparison is a fundamental design strategy in medicinal chemistry optimization.

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